molecular formula C9H10O2S B12078002 5-Cyclobutylthiophene-2-carboxylic acid

5-Cyclobutylthiophene-2-carboxylic acid

Cat. No.: B12078002
M. Wt: 182.24 g/mol
InChI Key: GDAXOWOVGLVTPO-UHFFFAOYSA-N
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Description

5-Cyclobutylthiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a cyclobutyl substituent at the 5-position of the thiophene ring. Thiophene carboxylic acids are widely explored in medicinal chemistry and materials science due to their electronic tunability and bioactivity. The cyclobutyl group introduces steric bulk and moderate lipophilicity, which may enhance metabolic stability or alter binding affinities in biological systems compared to smaller substituents like halogens or aryl groups .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

5-cyclobutylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H10O2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11)

InChI Key

GDAXOWOVGLVTPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic routes for 5-Cyclobutylthiophene-2-carboxylic acid involve the introduction of a cyclobutyl group onto the thiophene ring. Specific methods may include cyclobutyl Grignard reactions, cyclobutyl lithiation, or other cyclobutylating agents.

Reaction Conditions:: Reaction conditions can vary, but typically involve the use of suitable solvents (e.g., ether, THF), low temperatures, and appropriate catalysts.

Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research laboratories may synthesize it for scientific purposes.

Chemical Reactions Analysis

Reactivity:: 5-Cyclobutylthiophene-2-carboxylic acid can undergo various reactions, including:

    Oxidation: Oxidative processes may lead to the formation of sulfones or sulfoxides.

    Reduction: Reduction reactions can yield the corresponding cyclobutylthiophene.

    Substitution: Substitution reactions may occur at the carboxylic acid group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Acid chlorides or anhydrides.

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclobutylthiophene-2-carboxylic acid finds applications in:

    Chemistry: As a building block for designing novel organic molecules.

    Biology: In studies related to thiophene derivatives and their biological activities.

    Medicine: Potential use in drug discovery due to its structural features.

    Industry: Limited information exists on industrial applications, but it may have uses in materials science.

Mechanism of Action

The exact mechanism by which 5-Cyclobutylthiophene-2-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiophene-2-carboxylic Acid Derivatives

The table below compares 5-Cyclobutylthiophene-2-carboxylic acid with structurally related compounds based on substituent effects, physical properties, and applications:

Compound Name Substituent(s) at 5-Position Melting Point (°C) Key Spectral Features (1H-NMR, IR) Synthesis Method Applications/Notes
5-Chlorothiophene-2-carboxylic acid Chlorine Not reported δ 9.82 (s, CHO in aldehyde analogs) Halogenation of thiophene core Pharmaceutical intermediate
4,5-Diaryl Thiophene-2-carboxylic acid derivatives Aryl groups (e.g., diphenylamino, carbazolyl) 75–145 δ 7.65–10.03 (aromatic/CHO protons) Suzuki-Miyaura cross-coupling Anti-inflammatory agents
5-Cyclobutylthiophene-2-carboxylic acid Cyclobutyl Inferred: 100–130 (est.) Predicted: δ 7.5–8.0 (thiophene protons), 1670–1700 cm⁻¹ (C=O stretch) Likely Pd-catalyzed coupling or cycloaddition Potential use in drug design for enhanced lipophilicity/stability

Key Observations :

  • Spectral Trends : The carboxylic acid moiety would exhibit a strong C=O stretch (~1700 cm⁻¹) in IR, distinct from aldehyde analogs (e.g., compound 3: 1672 cm⁻¹ ).
  • Synthetic Complexity : Introducing cyclobutyl groups may require specialized reagents (e.g., cyclobutylboronic acids) compared to bromination or aryl cross-coupling .

Biological Activity

5-Cyclobutylthiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and metabolic regulation. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antitumor Activity Evaluation

Recent studies have focused on evaluating the antitumor activity of various thiophene derivatives. While specific data on 5-Cyclobutylthiophene-2-carboxylic acid is sparse, research on related compounds provides a framework for understanding its potential effects.

  • Cell Line Studies : In vitro assays using cancer cell lines have shown that thiophene derivatives can induce apoptosis and inhibit cell proliferation. For example, compounds that disrupt TRBP-Dicer interactions have demonstrated nanomolar inhibitory activity against hepatocellular carcinoma cells .
CompoundCell LineIC50 (nM)Mechanism
CIB-L43HCC0.66TRBP inhibition
CIB-3bHCCTBDTRBP-Dicer disruption

Metabolic Effects

In addition to antitumor properties, compounds similar to 5-Cyclobutylthiophene-2-carboxylic acid have been studied for their effects on metabolic pathways:

  • IL-6 Secretion : Certain analogs have been shown to enhance IL-6 secretion in adipocytes, which is linked to metabolic regulation and insulin sensitivity . This suggests that 5-Cyclobutylthiophene-2-carboxylic acid may also play a role in modulating metabolic responses.

Case Studies

While direct case studies specifically involving 5-Cyclobutylthiophene-2-carboxylic acid are currently lacking, the following examples illustrate the relevance of thiophene derivatives in clinical and preclinical settings:

  • CIB-L43 Case Study : This derivative demonstrated significant antitumor activity through TRBP inhibition, highlighting the potential for thiophene-based compounds in cancer treatment.
  • Amlexanox Analogues : Research on related compounds has shown promising results in promoting weight loss and improving insulin sensitivity in obese models, indicating a potential therapeutic avenue for metabolic disorders.

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